molecular formula C18H23NO B11851756 2-Methyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide CAS No. 173852-16-9

2-Methyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide

Cat. No.: B11851756
CAS No.: 173852-16-9
M. Wt: 269.4 g/mol
InChI Key: JHZSHWRPRFZHER-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-2-methyl-1-naphthamide is an organic compound with the molecular formula C18H23NO It is a derivative of naphthalene, characterized by the presence of two isopropyl groups and a methyl group attached to the naphthamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-2-methyl-1-naphthamide typically involves the reaction of 2-methyl-1-naphthoyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of N,N-Diisopropyl-2-methyl-1-naphthamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-2-methyl-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthamide to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amine derivatives

    Substitution: Various substituted naphthalenes

Scientific Research Applications

N,N-Diisopropyl-2-methyl-1-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-2-methyl-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diisopropyl-2-methyl-1-propenylamine
  • N,N-Diisopropyl-2-(methylthio)-1-naphthamide

Uniqueness

N,N-Diisopropyl-2-methyl-1-naphthamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

173852-16-9

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-methyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C18H23NO/c1-12(2)19(13(3)4)18(20)17-14(5)10-11-15-8-6-7-9-16(15)17/h6-13H,1-5H3

InChI Key

JHZSHWRPRFZHER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)N(C(C)C)C(C)C

Origin of Product

United States

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